Bao gong teng A

准备方法

化学反应分析

科学研究应用

宝公藤碱 A 具有广泛的科学研究应用:

作用机制

宝公藤碱 A 主要通过其作为毒蕈碱激动剂的作用发挥作用 . 它与毒蕈碱乙酰胆碱受体结合,导致这些受体活化并随后产生生理反应。 该化合物降血压的作用是通过降低眼压和诱发缩瞳来实现的 . 涉及的分子靶标包括虹膜肌肉和其他组织中的毒蕈碱受体 .

与相似化合物的比较

宝公藤碱 A 与其他托品碱类生物碱相似,如东莨菪碱和阿托品 . 它在降血压和缩瞳活性的特定组合方面是独一无二的 . 与许多作为毒蕈碱拮抗剂的托品碱类生物碱不同,宝公藤碱 A 作为毒蕈碱激动剂发挥作用 . 这种独特的机制使其在同类化合物中脱颖而出。

类似的化合物包括:

东莨菪碱: 以其抗胆碱能特性和用于治疗晕动病而闻名。

阿托品: 用作扩瞳剂,并用于治疗心动过缓。

密花藤碱 II: 另一种从密花藤 (Erycibe obtusifolia Benth) 中分离出来的化合物,具有类似的治疗效果.

相似化合物的比较

Baogongteng A is similar to other tropane alkaloids, such as scopolamine and atropine . it is unique in its specific combination of hypotensive and miotic activities . Unlike many tropane alkaloids that act as muscarinic antagonists, Baogongteng A functions as a muscarinic agonist . This distinct mechanism of action sets it apart from other compounds in its class.

Similar compounds include:

Scopolamine: Known for its anticholinergic properties and use in treating motion sickness.

Atropine: Used as a mydriatic agent and in the treatment of bradycardia.

Erycibe Alkaloid II: Another compound isolated from Erycibe obtusifolia Benth with similar therapeutic effects.

生物活性

Bao Gong Teng A, also known as Erycibe Alkaloid II, is a tropane alkaloid derived from the Chinese herb Erycibe obtusifolia Benth. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of ophthalmology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

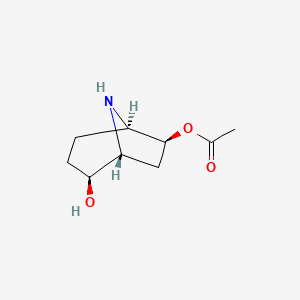

Chemical Structure and Properties

This compound is characterized by a bicyclic structure typical of tropane alkaloids. Its molecular formula is CHN, and it features specific functional groups that contribute to its pharmacological effects. The compound's structural features enable it to interact with various biological targets, making it a subject of extensive research.

- Intraocular Pressure Reduction :

-

Anti-inflammatory Properties :

- Research suggests that this compound modulates inflammatory pathways, which may provide therapeutic benefits for conditions such as rheumatoid arthritis and other autoimmune diseases. Its ability to reduce inflammation could be linked to its interaction with muscarinic receptors.

-

Neuroprotective Effects :

- Preliminary studies indicate potential neuroprotective properties, which could be beneficial for retinal health and possibly in neurodegenerative diseases. This aspect is particularly promising given the increasing prevalence of such conditions.

-

Anticancer Activity :

- Emerging research points to the ability of this compound to suppress cancer cell growth and proliferation. While still in the early stages, these findings suggest that the compound may have applications in cancer therapy.

Glaucoma Treatment

- Efficacy : Clinical studies have demonstrated that this compound can significantly reduce IOP in animal models, indicating its potential as a therapeutic agent for glaucoma management.

- Comparative Studies : When compared with pilocarpine, this compound exhibited superior performance in lowering IOP in rabbits.

Inflammation and Autoimmune Disorders

- Mechanistic Insights : The anti-inflammatory effects may stem from its ability to inhibit specific inflammatory mediators or pathways, although detailed mechanisms remain under investigation.

Cancer Research

- Preliminary Findings : Initial studies have shown that this compound can inhibit the growth of certain cancer cell lines. Further research is needed to elucidate its mechanisms and efficacy in vivo.

Data Tables

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Intraocular Pressure Reduction | Enhances aqueous humor outflow | Glaucoma treatment |

| Anti-inflammatory | Modulates inflammatory pathways | Rheumatoid arthritis, autoimmune diseases |

| Neuroprotective | Potentially protects retinal neurons | Neurodegenerative disease management |

| Anticancer | Suppresses cancer cell proliferation | Cancer therapy |

Case Studies

- Glaucoma Management :

- Inflammation Modulation :

- Cancer Cell Growth Inhibition :

属性

IUPAC Name |

[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBMHMVOFJROW-HXFLIBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(CCC1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995718 | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74239-84-2 | |

| Record name | Bao gong teng A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。